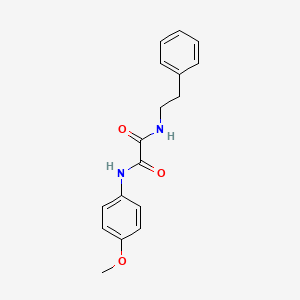

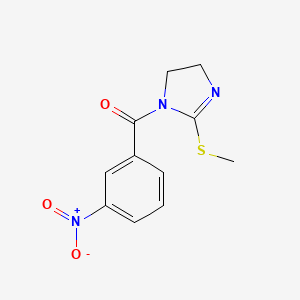

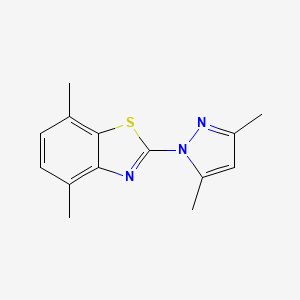

N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Directed Lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-Methoxyphenyl)ethyl]carbamate

The study explores the lithiation process of compounds related to N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide. The lithiation occurs at low temperatures ranging from -20 to 0 °C using n-BuLi in anhydrous THF. This process doubly lithiates the nitrogen and ortho positions relative to the directing metalating group. The resulting dilithium reagents react with various electrophiles to yield high amounts of substituted products. However, in the case of the urea derivative, there are side-products due to lithiation and substitution on the methyl groups of the urea unit, albeit in lower yields .

Analytical Characterization of Hallucinogenic N-(2-methoxy)benzyl Derivatives

Although not directly related to N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, this paper provides insight into the analytical characterization of structurally similar compounds. The study identifies three hallucinogenic substances and employs a range of analytical methods such as GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR to unequivocally determine their structures. The analytical techniques used in this study could be applicable for the analysis of N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, particularly in confirming its molecular structure and chemical properties .

Hydrogen-bonded Chains in 2,2,2-trichloro-N,N'-bis(4-methoxyphenyl)ethane-1,1-diamine

This paper discusses the molecular structure of a compound closely related to N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide. It describes how molecules are linked into helical chains through N-H...O hydrogen bonds. The study provides valuable information on the potential hydrogen bonding that could be present in N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide, which may influence its physical and chemical properties. Understanding these interactions is crucial for the synthesis and application of such compounds .

Applications De Recherche Scientifique

1. Estrogenic and Proestrogenic Properties

Research has explored the estrogenic and proestrogenic properties of compounds structurally related to N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide. A study by Bulger, Feil, and Kupfer (1985) investigated methoxychlor and its contaminants, revealing their ability to act as estrogens or proestrogens, demonstrating the potential of these compounds in hormonal studies and possibly in pharmaceutical applications (Bulger, Feil, & Kupfer, 1985).

2. Environmental Impact and Biodegradation

A study by Satsuma and Masuda (2012) examined the dechlorination of methoxychlor by various bacterial species, highlighting the environmental impact and biodegradation pathways of these compounds. This research is essential for understanding the ecological footprint and potential bioremediation strategies for substances similar to N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide (Satsuma & Masuda, 2012).

3. Analytical Techniques in Toxicology

The detection and analysis of similar compounds in biological samples are critical for forensic and clinical toxicology. Poklis et al. (2015) demonstrated methods for identifying and quantifying these substances in human serum, contributing to the field of analytical toxicology and highlighting the importance of these compounds in legal and medical investigations (Poklis et al., 2015).

4. Synthesis and Characterization for Optoelectronic Applications

The synthesis and characterization of derivatives of N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide for optoelectronic applications are also an area of interest. Wu, Lin, and Liou (2019) explored novel triarylamine derivatives with potential in electrochromic devices, highlighting the versatility of these compounds in the field of material science and optoelectronics (Wu, Lin, & Liou, 2019).

Propriétés

IUPAC Name |

N'-(4-methoxyphenyl)-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-22-15-9-7-14(8-10-15)19-17(21)16(20)18-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUPDWSXTHULEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-Dimethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B3007441.png)

![N-isopropylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3007444.png)

![(E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3007447.png)

![[2,3'-Bipyridin]-6'-amine dihydrochloride](/img/structure/B3007450.png)

![5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3007453.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3007455.png)